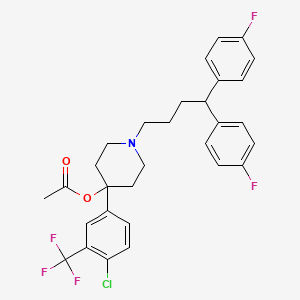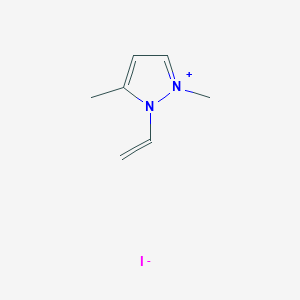![molecular formula C10H16ClN2O2+ B12062345 trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride is a quaternary ammonium compound with the molecular formula C10H15ClN2O2. It is characterized by the presence of a trimethylammonium group attached to a benzyl group substituted with a nitro group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride typically involves the quaternization of trimethylamine with 4-nitrobenzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then isolated by precipitation with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 4-aminobenzyltrimethylammonium chloride.
Substitution: Various substituted benzyltrimethylammonium chlorides depending on the nucleophile used.
Scientific Research Applications
Trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This compound targets microbial cell membranes, making it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.
Cetyltrimethylammonium bromide: Used in biochemical research for its surfactant properties.
Uniqueness
Trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride is unique due to the presence of the nitro group, which can be chemically modified to introduce various functional groups. This versatility makes it valuable in synthetic chemistry and research applications.
Properties
Molecular Formula |
C10H16ClN2O2+ |
|---|---|
Molecular Weight |
231.70 g/mol |
IUPAC Name |
trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride |
InChI |
InChI=1S/C10H15N2O2.ClH/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;/h4-7H,8H2,1-3H3;1H/q+1; |
InChI Key |
SBPSWIPEYIVRNF-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)



![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)




![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
